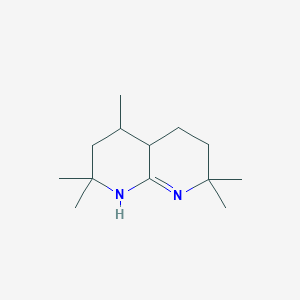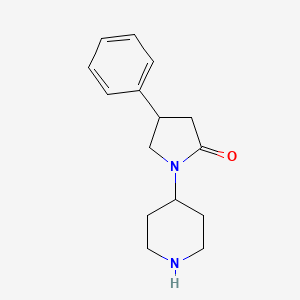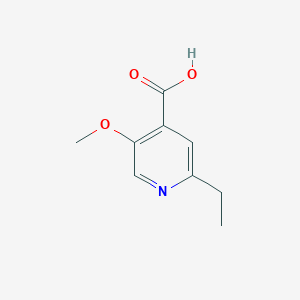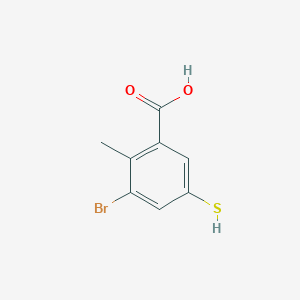![molecular formula C7H9N5S2 B15053317 2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)
2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine typically involves the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in the presence of ethylene glycol as a solvent. The mixture is heated to around 116°C, and nitrogen is introduced to maintain an inert atmosphere. The reaction is then refluxed at 122-124°C for about 5 hours .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of temperature and pressure to ensure high yield and purity. The final product is typically isolated by filtration and washing with water to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit matrix metalloproteinases and kinases.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its role as an anticancer agent, it inhibits matrix metalloproteinases, which are involved in the degradation of the extracellular matrix, thus preventing cancer cell invasion and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-hydrazinobenzothiazole
- 2-Benzylidene hydrazinyl-4-methylthiazole
Uniqueness
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine is unique due to its bithiazole structure, which imparts distinct electronic properties and enhances its binding affinity to various biological targets. This makes it more effective in its applications compared to similar compounds .
Propriétés
Formule moléculaire |
C7H9N5S2 |
|---|---|
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
5-(2-hydrazinyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H9N5S2/c1-3-5(14-6(8)10-3)4-2-13-7(11-4)12-9/h2H,9H2,1H3,(H2,8,10)(H,11,12) |
Clé InChI |
JPEHMZYVJRJJFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)C2=CSC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)





![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)




